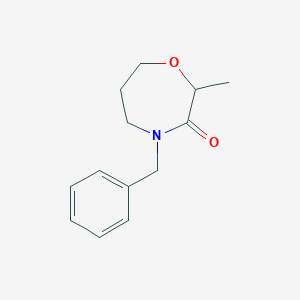

4-Benzyl-2-methyl-1,4-oxazepan-3-one

Description

4-Benzyl-2-methyl-1,4-oxazepan-3-one is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom within its ring structure. The benzyl group at position 4 and the methyl group at position 2 distinguish it from simpler oxazepane derivatives. This compound is commercially available (e.g., from CymitQuimica and Combi-Blocks) as a synthetic building block, with prices reflecting its specialized applications in organic synthesis .

Properties

IUPAC Name |

4-benzyl-2-methyl-1,4-oxazepan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-11-13(15)14(8-5-9-16-11)10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOUFPLHPSSWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Benzyl-2-methyl-1,4-oxazepan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methyl-4-phenylbutan-2-amine with ethyl chloroformate, followed by cyclization to form the oxazepane ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-Benzyl-2-methyl-1,4-oxazepan-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazepane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazepane derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group with other functional groups. Common reagents include sodium hydride and alkyl halides.

Hydrolysis: Acidic or basic hydrolysis can break the oxazepane ring, leading to the formation of open-chain compounds.

Scientific Research Applications

4-Benzyl-2-methyl-1,4-oxazepan-3-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-methyl-1,4-oxazepan-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Benzo-Fused 1,4-Oxazepinones

Key Examples :

- 3d (2-Methyl-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one): Features a benzo-fused ring system, enhancing aromatic conjugation. The methyl group at position 2 and the ketone at position 5 create distinct electronic properties compared to non-fused oxazepanones. NMR and EIMS data confirm its planar aromatic ring and ketone functionality .

- 3g (7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one) : Substitution with halogens (Cl) at positions 7 and 4 increases steric bulk and alters reactivity, as evidenced by its synthesis using chloro-substituted intermediates .

Structural Differences :

- Aromaticity : Benzo-fused derivatives exhibit extended π-conjugation, affecting UV-Vis absorption and redox behavior.

- Substituent Effects : Halogenation (e.g., Cl) in benzo-fused analogs enhances electrophilic reactivity, whereas the benzyl group in 4-Benzyl-2-methyl-1,4-oxazepan-3-one contributes to lipophilicity .

Non-Fused 1,4-Oxazepan-3-one Derivatives

Key Examples :

- 8ae (4-(Benzyloxy)-5-(2-(4-bromophenyl)-2-oxoethyl)-2,2-dimethyl-1,4-oxazepan-3-one) : Synthesized via a one-step assembly method, this derivative includes a benzyloxy group and a bromophenyl ketone side chain. Its stereochemistry and substituent positioning influence crystallinity and solubility, as shown by HRMS and NMR data .

- QY-9239 (4-Benzyl-1,4-oxazepan-3-one) : A structural analog lacking the 2-methyl group, highlighting the role of methyl substitution in steric hindrance and conformational flexibility .

Oxazinones and Related Heterocycles

Key Examples :

- Benzo[b][1,4]oxazin-3(4H)-one: A six-membered ring system with reduced ring strain compared to oxazepanones. Derivatives like 17b demonstrate applications in structure-activity relationship (SAR) studies for drug discovery .

Functional Implications :

- Ring Size: Six-membered oxazinones exhibit faster ring-opening kinetics than seven-membered oxazepanones, impacting their stability in biological systems .

- Heteroatom Variation : Replacing oxygen with sulfur (as in TDZD-8) alters electronic properties and enzyme-binding affinity .

Data Tables

Table 2: Commercial Availability and Pricing (Selected Examples)

| Compound Name | Supplier | Purity | Price (50 mg) | Reference |

|---|---|---|---|---|

| This compound | CymitQuimica | 98% | €550.00 | |

| QY-9239 (4-Benzyl-1,4-oxazepan-3-one) | Combi-Blocks | 98% | Inquire | |

| 3d | Not commercially available | - | - |

Research Findings and Implications

- Synthetic Flexibility: The benzyl and methyl groups in this compound enable modular derivatization, mirroring strategies used for benzo-fused oxazepinones .

- Biological Potential: While direct data are lacking, structural parallels to TDZD-8 suggest possible kinase-modulating activity, warranting further investigation .

- Industrial Relevance : High commercial pricing reflects its utility in synthesizing complex heterocycles for pharmaceuticals and materials science .

Biological Activity

4-Benzyl-2-methyl-1,4-oxazepan-3-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

This compound is characterized by the presence of a benzyl group and a methyl group at specific positions on the oxazepane ring. The molecular structure can influence its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C_{13}H_{15}N_{1}O_{1} |

| Molecular Weight | 201.27 g/mol |

| CAS Number | 1803590-54-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate various biochemical pathways by interacting with enzymes or receptors. The exact molecular targets remain under investigation; however, preliminary studies suggest that it could affect neurotransmitter systems and cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle progression. Notably, it has shown promise against breast cancer and leukemia cell lines, making it a candidate for further development in cancer therapeutics.

Comparative Studies

Comparative analysis with similar compounds reveals interesting insights into the structure-activity relationship (SAR) of oxazepane derivatives:

| Compound | Structure Differences | Biological Activity |

|---|---|---|

| 4-Benzyl-1,4-oxazepan-3-one | Lacks methyl group at position 2 | Reduced activity compared to target compound |

| 2-Methyl-1,4-oxazepan-3-one | Lacks benzyl group | Lower solubility and activity |

| 4-Phenyl-2-methyl-1,4-oxazepan-3-one | Has a phenyl group instead of benzyl | Altered steric properties affecting binding |

These comparisons highlight how modifications in chemical structure can significantly impact biological efficacy.

Case Studies

Several case studies have documented the effects of this compound in experimental settings:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound inhibited Staphylococcus aureus growth by 75% at a concentration of 50 µg/mL.

- Cancer Cell Line Testing : In a study involving MCF7 breast cancer cells, treatment with 20 µM of the compound resulted in a 50% reduction in cell viability after 48 hours, indicating significant cytotoxic effects.

- Neuropharmacological Effects : Research exploring the neuropharmacological profile showed that the compound interacts with GABA receptors, suggesting potential applications in treating anxiety disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.